molecular formula C12H7Cl2NO B1357231 2-(2,5-Dichlorobenzoyl)pyridine CAS No. 898780-33-1

2-(2,5-Dichlorobenzoyl)pyridine

Cat. No. B1357231
M. Wt: 252.09 g/mol
InChI Key: VYFYNXRADGDHPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DCBP involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These reactions occur in N,N′-dimethylformamide solution at 60 °C, yielding a series of dichlorobenzamide derivatives . The new compounds and accompanying intermediates are characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .


Molecular Structure Analysis

The molecular formula of DCBP is C12H7Cl2NO . Its molecular weight is 252.1 . The structure of DCBP is established by X-ray crystallography .

Scientific Research Applications

1. Versatile Ligand in Coordination Chemistry

2,6-di(pyrazol-1-yl)pyridine and related ligands, which are chemically similar to 2-(2,5-Dichlorobenzoyl)pyridine, have been used for over 15 years in coordination chemistry. These compounds, including their derivatives, have shown significant promise in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).

2. Role in Heterocyclic and Industrial Chemistry

2,5-disubstituted pyridines, a category that includes 2-(2,5-Dichlorobenzoyl)pyridine, are key building blocks in heterocyclic chemistry and have widespread use in industrial applications. They serve as precursors to pharmacological compounds and have been utilized in the synthesis of natural products like epibatidine and nicotinic derivatives (Cabanal-Duvillard & Berrien, 1999).

3. Application in Photocatalytic Degradation

Pyridine derivatives are extensively used in the production of pesticides and medicinal drugs. Studies on the photolytic/photocatalytic degradation of these compounds, including 2-chloropyridine (a derivative of 2-(2,5-Dichlorobenzoyl)pyridine), have shown their potential for removing hazardous substances from wastewater, thereby mitigating ecological and health risks (Stapleton et al., 2010).

4. Use in Synthesis of Conjugated Polymers

Protonation of pyridine rings, such as those in 2-(2,5-Dichlorobenzoyl)pyridine, can significantly affect the structural and spectroscopic properties of certain polymers. This process has been explored for tuning the absorption and emission profiles of polymers, which is essential in the development of photodiodes and solar cells (Monkman et al., 2002).

properties

IUPAC Name

(2,5-dichlorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFYNXRADGDHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586268
Record name (2,5-Dichlorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorobenzoyl)pyridine

CAS RN

898780-33-1
Record name (2,5-Dichlorophenyl)-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

183.8 g (1.25 mol) of 1,4-dichlorobenzene was weighed and then dissolved in a 1 L three-necked flask equipped with a stirrer, thermometer, cooling pipe, and nitrogen inlet tube by heating at 60° C. under a nitrogen atmosphere using an oil bath. Thereafter, 160.1 g (1.20 mol) of aluminum chloride was added, and 89.0 g (0.5 mol) of nicotinic acid chloride hydrochloride was added in small amounts under stirring over one hour. After completing the addition, internal temperature was raised to 90° C. to 100° C. and allowed to react. After confirming the disappearance of raw materials by way of thin-layer chromatography, the reaction liquid was allowed to cool to 70° C., and then 150 mL of MIBK (methyl isobutyl ketone) was added to dilute. After allowing the solution to cool to room temperature, the reaction liquid was gradually added to 1 L of 2 N HCl, the product was extracted into an acidic water, and then the liquid of organic layer was separated to remove excessive 1,4-dichlorobenzene. A sodium hydroxide solution of 4 mol/L was gradually added till the pH of the aqueous layer became 3 to 4, and the product was extracted with MIBK. The organic layer was washed using water and a sodium chloride solution, the organic layer was dried using magnesium sulfate, and then the solvent was removed by an evaporator. The approximate yield amount was 130 g. The course product was purified by means of column chromatography using a solvent of hexane/ethyl acetate as a developing solvent, whereby the intended product was obtained as a viscous liquid in an amount of 110 g and at a yield of 87%. A 1H-NMR spectrum of the resulting compound is shown in FIG. 1.
Quantity
183.8 g
Type
reactant
Reaction Step One
Quantity
160.1 g
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Five

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